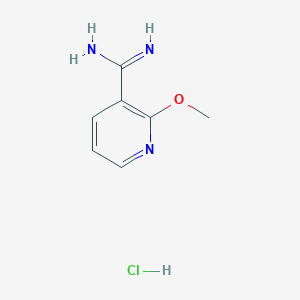
2-Methoxynicotinimidamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxynicotinimidamidehydrochloride is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a methoxy group attached to the nicotinamide ring, which is further modified with an imidamide group and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxynicotinimidamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to 2-methoxynicotinic acid through a methylation reaction using methanol and a suitable catalyst.
Formation of Nicotinimidamide: The 2-methoxynicotinic acid is then reacted with ammonia or an amine to form 2-methoxynicotinimidamide.
Hydrochloride Formation: Finally, the 2-methoxynicotinimidamide is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxynicotinimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 2-Hydroxynicotinimidamidehydrochloride.
Reduction: 2-Methoxynicotinamidinehydrochloride.
Substitution: Various substituted nicotinimidamide derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-Methoxynicotinimidamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methoxynicotinimidamidehydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulating Receptor Activity: The compound can interact with cell surface receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxynicotinamide: Similar structure but lacks the imidamide group.
2-Hydroxynicotinimidamidehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxynicotinamidinehydrochloride: Similar structure but with an amidine group instead of an imidamide group.
Uniqueness
2-Methoxynicotinimidamidehydrochloride is unique due to the presence of both the methoxy and imidamide groups, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C7H10ClN3O |
|---|---|
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
2-methoxypyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-7-5(6(8)9)3-2-4-10-7;/h2-4H,1H3,(H3,8,9);1H |
Clé InChI |
OVYCCIASUCAGSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC=N1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


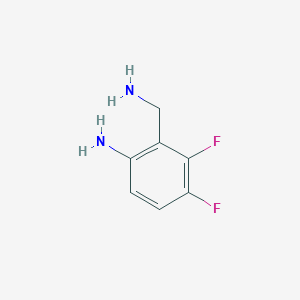
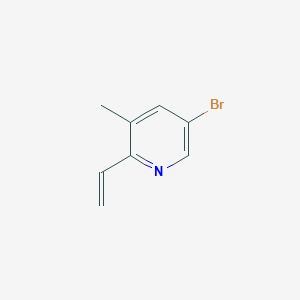
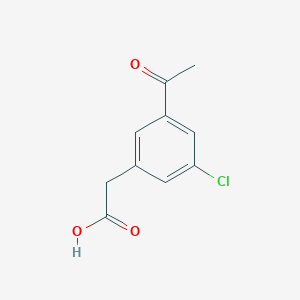
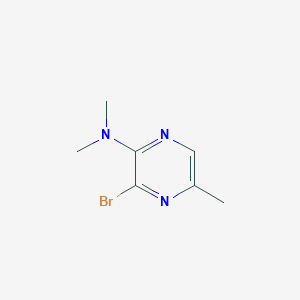

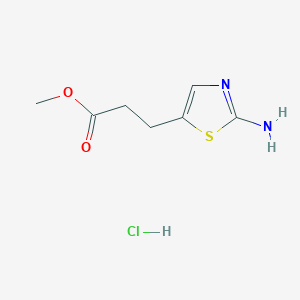
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
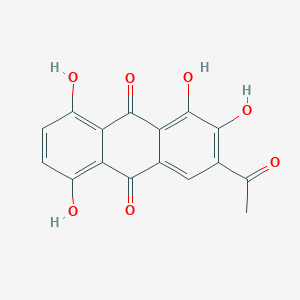
![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
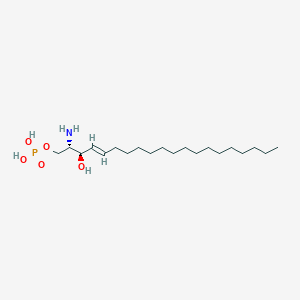
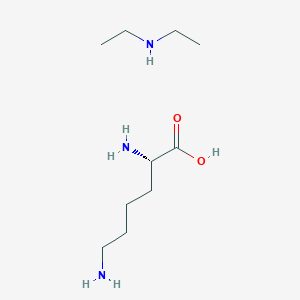


![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
